molecular formula C9H13NO3S B14630595 N-(3-methoxyphenyl)ethanesulfonamide CAS No. 57616-21-4

N-(3-methoxyphenyl)ethanesulfonamide

Cat. No.: B14630595
CAS No.: 57616-21-4
M. Wt: 215.27 g/mol
InChI Key: QZQZEYSTBYIKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to the phenyl ring and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)ethanesulfonamide typically involves the reaction of 3-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-methoxyaniline+ethanesulfonyl chlorideThis compound+HCl\text{3-methoxyaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxyaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)ethanesulfonamide.

    Reduction: Formation of N-(3-methoxyphenyl)ethanamine.

    Substitution: Formation of various substituted ethanesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes. The methoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)ethanesulfonamide: Similar structure but with the methoxy group in the para position.

    N-(3-chlorophenyl)ethanesulfonamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-(3-methylphenyl)ethanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(3-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-5-4-6-9(7-8)13-2/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQZEYSTBYIKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361086
Record name N-(3-methoxyphenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-21-4
Record name N-(3-Methoxyphenyl)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57616-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-methoxyphenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.